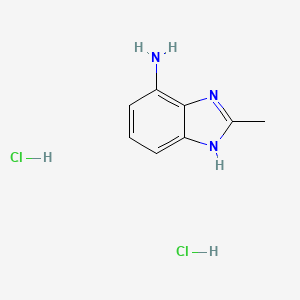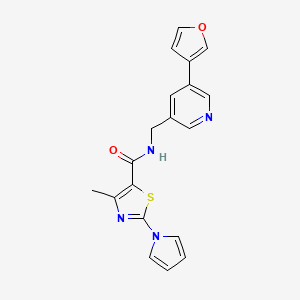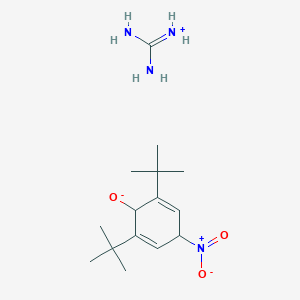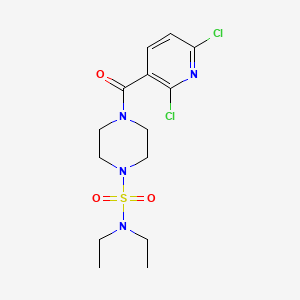
Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid is a chemical compound with the molecular formula C₇H₁₄NO₂P It is a derivative of tetrahydropyridine, a heterocyclic compound that has garnered interest due to its potential biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid typically involves the reaction of 1,2,3,6-tetrahydropyridine with ethylphosphinic acid under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphinic acid derivatives.
Substitution: It can participate in substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions.
Major Products
The major products formed from these reactions include various phosphinic acid derivatives, which can be further utilized in different chemical and biological studies.
科学研究应用
Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to create new compounds with potential biological activities.
Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.
Medicine: It is explored for its pharmacological properties, including its potential as a drug candidate for various diseases.
作用机制
The mechanism of action of Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid involves its interaction with specific molecular targets in biological systems. It is known to act as a selective antagonist of GABA C receptors, which are primarily found in the retina but also present in other tissues such as the hippocampus and spinal cord . By blocking these receptors, the compound can modulate neurotransmission and potentially exert therapeutic effects.
相似化合物的比较
Similar Compounds
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid: This compound is also a GABA antagonist but has a different substitution pattern on the tetrahydropyridine ring.
Methylphosphinic acid: A simpler phosphinic acid derivative with different chemical properties and applications.
Uniqueness
Ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively antagonize GABA C receptors sets it apart from other similar compounds and makes it a valuable tool in neuroscience research.
属性
IUPAC Name |
ethyl(1,2,3,6-tetrahydropyridin-4-yl)phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14NO2P/c1-2-11(9,10)7-3-5-8-6-4-7/h3,8H,2,4-6H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTJMNOAUJGVCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(C1=CCNCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14NO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2607472.png)
![4-[benzyl(ethyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2607473.png)
![2-amino-4-(2,5-dimethoxyphenyl)-6-(furan-2-ylmethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2607474.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2607475.png)
![2-(benzo[d]thiazol-2-ylthio)-N-((5-methylisoxazol-3-yl)methyl)acetamide](/img/structure/B2607477.png)
![2-((2-chlorobenzyl)thio)-5-methyl-N-(pyridin-3-yl)-7-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2607479.png)




![(2S)-2-({[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]CARBONYL}AMINO)-3-METHYLBUTANOIC ACID](/img/structure/B2607486.png)
![[(3S,4R)-4-Isothiocyanatooxolan-3-yl] methanesulfonate](/img/structure/B2607488.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2607493.png)
